N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide
Description
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a methoxyphenyl group and an oxazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-16-9-18(25-22-16)12-21-19(23)15-8-14(10-20-11-15)13-4-6-17(24-2)7-5-13/h4-11H,3,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCJMFUBAAEZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CNC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-hydroxy ketone with an amide.
Substitution on the Pyridine Ring: The pyridine ring is functionalized by introducing the methoxyphenyl group through a nucleophilic aromatic substitution reaction.
Amide Bond Formation: The final step involves coupling the oxazole moiety with the substituted pyridine ring via an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide
- N-[(3-ethyl-1,2-thiazol-5-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide
- N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-(4-hydroxyphenyl)pyridine-3-carboxamide
Uniqueness
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-(4-methoxyphenyl)pyridine-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring, in particular, differentiates it from similar compounds and contributes to its unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
